molecular formula C22H23N5O3 B12166405 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

Numéro de catalogue: B12166405
Poids moléculaire: 405.4 g/mol
Clé InChI: GKPAVBSTXNCSJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide: is a complex organic compound that belongs to the class of benzodiazepines and benzimidazoles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a suitable diketone to form the benzodiazepine core.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through a condensation reaction involving an ortho-phenylenediamine and a carboxylic acid derivative.

    Linking the Two Moieties: The final step involves the coupling of the benzodiazepine and benzimidazole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine ring.

    Substitution: Nucleophilic substitution reactions are possible at various positions on the benzodiazepine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole moiety.

    Reduction: Reduced forms of the benzodiazepine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system.

    Pathways Involved: By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

    Alprazolam: Commonly used for the treatment of anxiety disorders.

Uniqueness

    Structural Differences: The presence of the benzimidazole moiety in 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide distinguishes it from other benzodiazepines.

    The unique structure may confer additional therapeutic benefits and applications in various fields of research.

Propriétés

Formule moléculaire

C22H23N5O3

Poids moléculaire

405.4 g/mol

Nom IUPAC

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C22H23N5O3/c1-27-18-10-5-4-9-16(18)24-19(27)11-6-12-23-20(28)13-17-22(30)25-15-8-3-2-7-14(15)21(29)26-17/h2-5,7-10,17H,6,11-13H2,1H3,(H,23,28)(H,25,30)(H,26,29)

Clé InChI

GKPAVBSTXNCSJC-UHFFFAOYSA-N

SMILES canonique

CN1C2=CC=CC=C2N=C1CCCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.